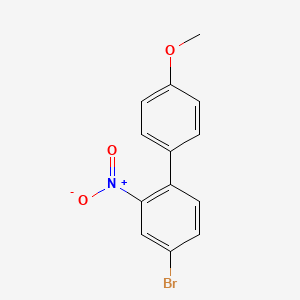

4-Bromo-4'-methoxy-2-nitrobiphenyl

描述

4-Bromo-4'-methoxy-2-nitrobiphenyl is a halogenated biphenyl derivative featuring bromo (Br), methoxy (OCH₃), and nitro (NO₂) substituents. The bromo group is positioned at the para position of one benzene ring, while the methoxy and nitro groups occupy para and ortho positions, respectively, on the adjacent ring.

The compound’s crystal structure (C₁₃H₁₁BrO) was resolved at 200 K, revealing a planar biphenyl backbone with interatomic distances consistent with electron-withdrawing effects from Br and NO₂ groups . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated nitrobenzene and methoxyphenylboronic acid precursors, achieving yields up to 97% under optimized conditions .

属性

分子式 |

C13H10BrNO3 |

|---|---|

分子量 |

308.13 g/mol |

IUPAC 名称 |

4-bromo-1-(4-methoxyphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15(16)17/h2-8H,1H3 |

InChI 键 |

CBPHEEDMWCDONB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4'-Methoxy-2-nitrobiphenyl (C₁₂H₁₁NO₃)

- Substituents : Lacks the bromo group at the 4-position.

- Synthesis : Synthesized via Suzuki coupling (97% yield) .

- Electronic Effects : The absence of Br reduces electron-withdrawing effects, increasing electron density on the biphenyl system. This enhances susceptibility to electrophilic substitution compared to the brominated analog.

- Applications : Primarily used as an intermediate in organic synthesis due to its reactivity.

4-Bromo-4'-fluoro-2-nitrodiphenyl (C₁₂H₈BrFNO₂)

- Substituents : Replaces methoxy with fluoro (F) at the 4'-position.

- Reactivity : Fluorine’s strong electron-withdrawing nature decreases aromatic reactivity compared to methoxy, altering regioselectivity in further functionalization .

4-Bromo-4'-iodobiphenyl (C₁₂H₈BrI)

Key Observations :

Crystallographic and Physicochemical Properties

Insights :

- Bromo and nitro groups enhance molecular rigidity, favoring monoclinic packing .

- Halogen size (Br vs. I) influences lattice parameters and thermal stability .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4'-methoxy-2-nitrobiphenyl, and how can reaction conditions be optimized?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl core, leveraging bromo and methoxy substituents as directing groups. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients) is effective for isolating isomers and removing nitro-group byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy proton at ~δ 3.8 ppm, nitro-group deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~278–280 Da) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solvents and storage conditions are optimal for stability?

- Solubility : Dissolves in polar aprotic solvents (e.g., DCM, acetone) but is poorly soluble in water.

- Storage : Store in amber vials at –20°C under inert gas (N/Ar) to prevent nitro-group degradation and bromine displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Case Study : If NMR suggests a planar biphenyl system but DFT calculations predict torsional strain, perform X-ray crystallography to confirm dihedral angles . Cross-validate with variable-temperature NMR to assess conformational flexibility .

- Troubleshooting : Discrepancies in mass spectra (e.g., unexpected adducts) may arise from solvent interactions; re-analyze samples in different ionization modes (ESI vs. APCI) .

Q. What strategies are effective for studying the compound’s reactivity in photochemical or electrochemical applications?

- Experimental Design :

- Photolysis : Irradiate in acetonitrile with a UV lamp (λ = 300–400 nm) to study nitro-group reduction or bromine radical formation. Use EPR to detect transient intermediates .

- Electrochemical Carboxylation : Employ a three-electrode system (Pt working electrode) in DMF with CO saturation. Monitor redox potentials via cyclic voltammetry to identify reduction peaks (~–1.5 V vs. Ag/AgCl) .

Q. How can researchers leverage this compound as a precursor for functional materials?

- Application Example : Use bromine as a leaving group in nucleophilic aromatic substitution to introduce thiols or amines for MOF/polymer synthesis. Characterize post-functionalization via IR (C-Br stretch ~500 cm disappearance) and BET surface area analysis .

Data Contradiction and Validation

Q. How should conflicting crystallography and spectroscopic data be reconciled?

- Example : If X-ray data shows a non-coplanar methoxy group but DFT predicts planarity, consider crystal packing effects. Recalculate DFT with periodic boundary conditions or use solid-state NMR to probe local environments .

Q. What are the best practices for validating synthetic intermediates with similar substituents (e.g., 4-Bromo-2-nitrobiphenyl derivatives)?

- Strategy : Synthesize and characterize model compounds (e.g., 4′-Bromo-2-nitrobiphenyl, CHBrNO) to establish baseline spectral profiles. Compare retention times (HPLC) and fragmentation patterns (MS/MS) to distinguish isomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。